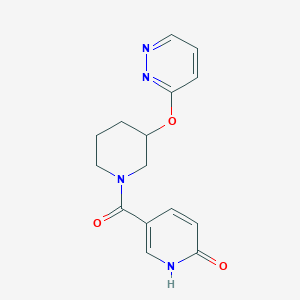
Ethyl 4-((4-((4-(p-tolyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-((4-(p-tolyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a chemical compound. It belongs to the class of compounds known as thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Microwave-assisted Synthesis and Biological Evaluation
Compounds derived from ethyl piperazine-1-carboxylate were synthesized using microwave-assisted methods, yielding derivatives with antimicrobial, antiurease, and antilipase activities. This approach demonstrates the compound's relevance in developing potential therapeutic agents against microbial infections and metabolic disorders (Başoğlu et al., 2013).
Anticancer and Antimicrobial Applications
Novel carbazole derivatives, synthesized from ethyl choloroacetate and evaluated for their biological activities, showed significant antibacterial, antifungal, and anticancer effects. This research suggests the potential of ethyl piperazine-1-carboxylate derivatives in cancer therapy and infection control (Sharma et al., 2014).
Mycobacterium tuberculosis Inhibition
Thiazole-aminopiperidine hybrid analogs, designed and synthesized for their antituberculosis activity, demonstrated promising results in inhibiting Mycobacterium tuberculosis, highlighting a novel approach to TB treatment (Jeankumar et al., 2013).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, derived from reactions involving ethyl 1-piperazinecarboxylate, provides insights into the molecular conformation and potential interaction mechanisms of such compounds. This structural information is crucial for the design of new drugs with improved efficacy and reduced toxicity (Faizi et al., 2016).
Novel Anticancer Agents
Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showcased their potential as anticancer agents, emphasizing the importance of structural modifications in enhancing therapeutic activities against cancer (Rehman et al., 2018).
Future Directions
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that Ethyl 4-((4-((4-(p-tolyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate and similar compounds could have potential applications in medicinal chemistry. Future research could focus on elucidating the specific biological activities and mechanisms of action of this compound, as well as optimizing its synthesis and evaluating its safety profile.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This can lead to a wide range of downstream effects, depending on the specific targets and pathways involved.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they could potentially be influenced by the ph and polarity of their environment .
properties
IUPAC Name |
ethyl 4-[4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S2/c1-3-33-24(30)27-12-14-28(15-13-27)35(31,32)20-10-8-19(9-11-20)22(29)26-23-25-21(16-34-23)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQOHGIWLLKDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2960522.png)
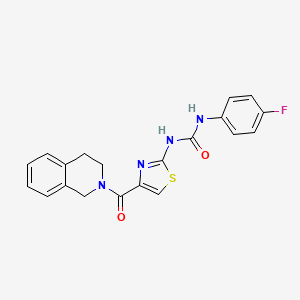
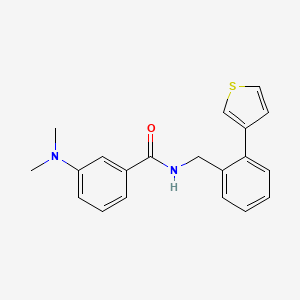
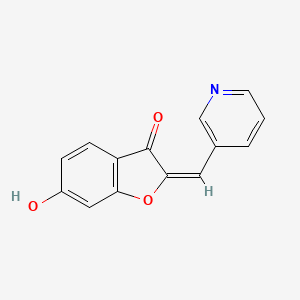
![2-Chloro-N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2960528.png)
![2-(2-oxooxazolidin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2960530.png)
![4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2960532.png)

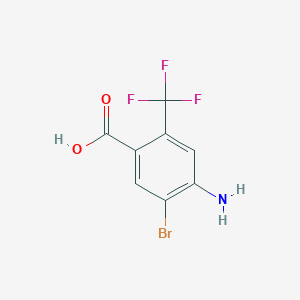
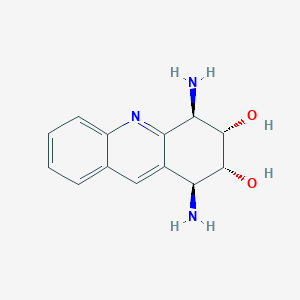
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2960536.png)
![Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2960537.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2960538.png)
